An In-depth Technical Guide to the Chemical Structure and Properties of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
An In-depth Technical Guide to the Chemical Structure and Properties of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
Introduction
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a substituted aromatic amide of significant interest within the fields of medicinal chemistry and drug development. Its structural architecture, characterized by a central benzamide core linking a 4-aminophenyl moiety to a sterically hindered 2-ethyl-6-methylphenyl group, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route with detailed protocols, and an exploration of its potential biological significance based on analogous structures.
Core Chemical and Physical Properties
The fundamental properties of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide define its behavior in chemical and biological systems. While experimental data for this specific molecule is not extensively available in public literature, we can infer its characteristics based on its structure and data from closely related compounds.
Table 1: Core Chemical Data for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
| Property | Value | Source |
| IUPAC Name | 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide | - |
| CAS Number | 1016673-76-9 | |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Predicted to be a solid at room temperature | - |
Table 2: Predicted Physicochemical Properties
The following properties are predicted based on computational models and data from analogous compounds, such as 4-Amino-N-(2,5-dimethylphenyl)benzamide[1]. These values serve as estimations and should be confirmed by experimental analysis.
| Property | Predicted Value | Unit |
| Melting Point | ~145 | °C |
| Boiling Point | ~359 | °C |
| Water Solubility | ~1.10e-4 | g/L |
| logP (Octanol-Water Partition Coefficient) | ~2.17 | - |
| pKa (most acidic) | ~12.3 | - |
| pKa (most basic) | ~2.78 | - |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with splitting patterns indicative of their substitution. The ethyl and methyl protons on the N-phenyl ring will appear as characteristic multiplets and a singlet, respectively. The amine and amide protons will present as broad singlets, the chemical shifts of which may be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 110-150 ppm) corresponding to the twelve aromatic carbons. The carbonyl carbon of the amide will resonate at a lower field (around 165-170 ppm). The aliphatic carbons of the ethyl and methyl groups will appear at a higher field.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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N-H stretching: A single band around 3300 cm⁻¹ for the secondary amide (-NH-).
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C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.
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C-N stretching: Bands in the region of 1200-1400 cm⁻¹.
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Aromatic C-H stretching: Signals above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.33 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the ethyl and methyl groups.
Synthesis Methodology
A robust and efficient synthesis of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide can be designed based on established methods for N-substituted benzamide synthesis. A logical two-step approach involves the amidation of a 4-nitrobenzoyl derivative followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-6-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) as a base to scavenge the HCl byproduct.
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Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
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Reaction Setup: In a round-bottom flask, suspend the 4-Nitro-N-(2-ethyl-6-methylphenyl)benzamide (1.0 equivalent) from Step 1 in ethanol.
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Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and basify with a saturated solution of NaHCO₃ or NaOH to precipitate the tin salts.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide.
Potential Biological Activity and Mechanism of Action
While specific biological data for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide is limited, the structural similarity to other known bioactive benzamides allows for informed postulation of its potential pharmacological profile. A notable analogue, 4-amino-N-(2-ethylphenyl)benzamide, has demonstrated significant anticonvulsant activity.
This suggests that 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide may also interact with voltage-gated sodium channels, a common target for anticonvulsant drugs. The proposed mechanism involves the stabilization of the inactivated state of these channels, thereby reducing neuronal hyperexcitability.
The presence of the 4-amino group is often associated with a range of biological activities, including antimicrobial and anticancer properties in other molecular scaffolds. Therefore, it is plausible that 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide could be a candidate for screening in these therapeutic areas.
Analytical Techniques for Characterization
The purity and identity of synthesized 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide can be confirmed using a combination of chromatographic and spectroscopic methods.
Chromatography:
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Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the compound.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used for preparative purification. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (with or without modifiers like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Spectroscopy:
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NMR, IR, and Mass Spectrometry: As detailed in the "Spectroscopic Characterization" section, these techniques are essential for confirming the chemical structure of the final product.
Conclusion and Future Directions
4-Amino-N-(2-ethyl-6-methylphenyl)benzamide represents a molecule with considerable potential for further investigation in the realm of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a viable synthetic strategy, and a rationale for its potential biological activities based on structurally related compounds.
Future research should focus on the experimental validation of the predicted properties and the optimization of the proposed synthetic route. Furthermore, a thorough biological evaluation, including in vitro and in vivo studies, is warranted to explore its potential as an anticonvulsant, antimicrobial, or anticancer agent. The insights provided in this guide serve as a foundational resource to facilitate these future research endeavors.
References
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CompTox Chemicals Dashboard. 4-Amino-N-(2,5-dimethylphenyl)benzamide Properties. U.S. Environmental Protection Agency. [Link]
